[2-[(5-Bromo-thiophen-2-ylmethylene)-amino]-5-chloro-phenyl]-phenyl-methanone
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Description
[2-[(5-Bromo-thiophen-2-ylmethylene)-amino]-5-chloro-phenyl]-phenyl-methanone is a useful research compound. Its molecular formula is C18H11BrClNOS and its molecular weight is 404.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound [2-[(5-Bromo-thiophen-2-ylmethylene)-amino]-5-chloro-phenyl]-phenyl-methanone is a synthetic organic molecule notable for its complex structure, which includes multiple aromatic rings and functional groups. Its molecular formula is C19H15BrClN1OS, indicating the presence of various atoms that may contribute to its biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- A thiophene ring substituted with a bromo group.
- An amino group linked to a phenyl ring.
- A ketone functional group .
These structural elements are crucial as they influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Antifungal activity
The unique arrangement of functional groups in this compound may enhance its biological activity compared to simpler analogs.
Predictive models have been employed to assess the compound's potential therapeutic applications based on its structure-activity relationship (SAR). The presence of halogen substituents (bromine and chlorine) is believed to play a significant role in enhancing bioactivity. For example, halogenated compounds often exhibit increased lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Bromo-thiophene | Thiophene ring with bromine substitution | Antimicrobial |
4-Chloro-aniline | Aniline structure with chlorine | Anticancer |
2-Methylthiophene | Methyl-substituted thiophene | Antifungal |
The combination of thiophene and phenyl moieties along with multiple halogen substitutions in this compound contributes to its distinct biological profile.
Case Studies and Research Findings
- Antimicrobial Activity : A study on similar thiophene derivatives demonstrated promising antimicrobial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against bacteria such as Bacillus subtilis and Escherichia coli .
- Anticancer Potential : Research has shown that compounds featuring amino and halogen substitutions can inhibit cancer cell proliferation. For instance, derivatives of similar structures have been reported to exhibit cytotoxicity against cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound could interfere with critical cellular processes, potentially through the inhibition of key enzymes involved in cell proliferation and survival .
Properties
Molecular Formula |
C18H11BrClNOS |
---|---|
Molecular Weight |
404.7 g/mol |
IUPAC Name |
[2-[(5-bromothiophen-2-yl)methylideneamino]-5-chlorophenyl]-phenylmethanone |
InChI |
InChI=1S/C18H11BrClNOS/c19-17-9-7-14(23-17)11-21-16-8-6-13(20)10-15(16)18(22)12-4-2-1-3-5-12/h1-11H |
InChI Key |
JWENCNROHHRHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC=C(S3)Br |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.